Cas no 2060045-77-2 (6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride)

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a versatile sulfonyl chloride derivative used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its methoxy-substituted tetrahydronaphthalene backbone provides a sterically defined structure, facilitating selective reactions. The sulfonyl chloride group is highly reactive, enabling efficient derivatization under mild conditions. This compound is valued for its stability and compatibility with a range of reagents, making it suitable for pharmaceutical and agrochemical applications. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. Its consistent purity and reactivity profile ensure reliable performance in synthetic workflows.
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride structure
2060045-77-2 structure
Product Name:6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
CAS No:2060045-77-2
MF:C11H13ClO3S
MW:260.737121343613
MDL:MFCD30499773
CID:5183388
PubChem ID:131605261
Update Time:2025-10-30

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • CID 131605261
    • 2-Naphthalenesulfonyl chloride, 1,2,3,4-tetrahydro-6-methoxy-
    • 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
    • MDL: MFCD30499773
    • Inchi: 1S/C11H13ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2,4,6,11H,3,5,7H2,1H3
    • InChI Key: DSZBGFQWSTZEFB-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=C(OC)C=C2)CCC1S(Cl)(=O)=O

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 397.7±42.0 °C(Predicted)

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride Pricemore >>

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Additional information on 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

6-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Sulfonyl Chloride (CAS No. 2060045-77-2): A Versatile Scaffold for Pharmaceutical Innovation

6-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride, with the chemical identifier CAS No. 2060045-77-2, represents a pivotal molecule in the development of small-molecule therapeutics. This compound belongs to the class of 1,2,3,4-tetrahydronaphthalene derivatives, which are characterized by their unique bicyclic aromatic framework. The 2-sulfonyl chloride functional group at the naphthalene ring introduces reactivity that enables diverse chemical modifications, while the 6-methoxy substituent contributes to the molecule's hydrophilicity and potential for intermolecular interactions.

The 1,2,3,4-tetrahydronaphthalene core is a well-studied scaffold in medicinal chemistry, with applications spanning anti-inflammatory, antitumor, and neuroprotective agents. The 2-sulfonyl chloride moiety, in particular, has been explored for its ability to form covalent bonds with biological targets, a strategy that has gained traction in the design of irreversible enzyme inhibitors. Recent advances in targeted drug delivery systems have further highlighted the utility of this scaffold in optimizing pharmacokinetic profiles.

Emerging research in structure-based drug design has underscored the importance of 1,2,3,4-tetrahydronaphthalene derivatives in modulating protein-ligand interactions. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride could act as a prodrug precursor for compounds targeting kinase pathways implicated in cancer progression. This finding aligns with broader trends in precision oncology, where the ability to selectively inhibit disease-specific pathways is critical for therapeutic efficacy.

The 2-sulfonyl chloride functionality of this compound is particularly valuable in click chemistry approaches, enabling rapid synthesis of complex molecules. In 2024, a team at the University of California reported the use of 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride as a building block for the development of fluorescent probes in cellular imaging. These probes, designed to track protein-protein interactions in real-time, offer new insights into disease mechanisms and therapeutic targets.

From a synthetic perspective, the 6-methoxy group in 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride plays a key role in directing regioselective reactions. This property has been leveraged in the synthesis of phosphonate derivatives, which are known for their utility in antiviral drug development. A 2023 study in Bioorganic & Medicinal Chemistry Letters highlighted the potential of these derivatives in inhibiting RNA-dependent RNA polymerase (RdRp), a target critical for viral replication.

Recent advances in computational chemistry have further expanded the applications of 1,2,3,4-tetrahydronaphthalene derivatives. Machine learning models trained on datasets of 2-sulfonyl chloride compounds have identified novel scaffolds with enhanced drug-likeness parameters. These models, described in a 2024 paper in ACS Chemical Biology, have accelerated the discovery of multi-target drugs for complex diseases such as neurodegenerative disorders.

The 2-sulfonyl chloride functionality also facilitates the incorporation of fluorinated moieties, which are known to improve metabolic stability and reduce off-target effects. This has been demonstrated in the development of antibiotic-resistant inhibitors, where fluorination of the 6-methoxy group significantly enhanced in vivo efficacy in animal models. Such modifications are particularly relevant in the context of antimicrobial resistance, where the need for novel therapeutic strategies is urgent.

From a pharmaceutical perspective, the 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride scaffold offers advantages in terms of solubility optimization. The 6-methoxy group contributes to the molecule's hydrophilicity, which is critical for improving the bioavailability of poorly soluble drugs. This property has been exploited in the formulation of oral dosage forms for compounds targeting inflammatory diseases, where rapid absorption is essential for therapeutic success.

Looking ahead, the 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride scaffold is poised to play a central role in personalized medicine. By enabling the design of targeted therapies with minimal systemic toxicity, this compound represents a key building block for the next generation of biopharmaceuticals. Ongoing research in drug repurposing is further expanding its potential applications, with recent studies exploring its use in metabolic syndrome and cardiovascular disease.

In conclusion, 6-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Sulfonyl Chloride (CAS No. 2060045-77-2) exemplifies the power of molecular scaffolds in modern drug discovery. Its unique combination of 2-sulfonyl chloride reactivity and 6-methoxy functionality positions it as a versatile platform for the development of innovative therapeutics across multiple therapeutic areas.

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